molecular formula C11H11ClO3 B12832362 Ethyl 2-acetyl-4-chlorobenzoate

Ethyl 2-acetyl-4-chlorobenzoate

Cat. No.: B12832362
M. Wt: 226.65 g/mol
InChI Key: KLMHPFLFMZHNMI-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-4-chlorobenzoate is an organic compound with the molecular formula C11H11ClO3 It is a derivative of benzoic acid, featuring an ethyl ester, an acetyl group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-4-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-acetyl-4-chlorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Another method involves the Friedel-Crafts acylation of ethyl 4-chlorobenzoate with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction proceeds under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-4-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

    Substitution: Formation of amides or thioesters.

    Oxidation: Conversion to 2-carboxy-4-chlorobenzoic acid.

    Reduction: Formation of ethyl 2-(hydroxyethyl)-4-chlorobenzoate.

Scientific Research Applications

Ethyl 2-acetyl-4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-4-chlorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the acetyl and chlorine groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Ethyl 2-acetyl-4-chlorobenzoate can be compared with other similar compounds such as:

    Ethyl 4-chlorobenzoate: Lacks the acetyl group, resulting in different reactivity and applications.

    Ethyl 2-acetylbenzoate:

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, leading to variations in physical and chemical properties.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 2-acetyl-4-chlorobenzoate

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)9-5-4-8(12)6-10(9)7(2)13/h4-6H,3H2,1-2H3

InChI Key

KLMHPFLFMZHNMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)C(=O)C

Origin of Product

United States

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